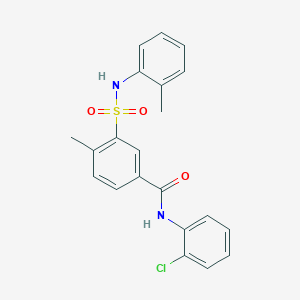

![molecular formula C16H24N2O3S B296288 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide](/img/structure/B296288.png)

2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide, also known as CMS or CMS121, is a novel small-molecule compound that has gained attention in recent years due to its potential therapeutic properties. CMS121 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), a subtype of glutamate receptors in the brain.

Mechanism of Action

2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, which are involved in synaptic plasticity, learning, and memory. PAMs like 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 bind to a site on mGluR5 that is distinct from the glutamate binding site and enhance the receptor's response to glutamate, leading to increased signaling through the receptor.

Biochemical and physiological effects:

The effects of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 on the brain are complex and depend on the specific brain region and cell type being studied. In general, 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been shown to enhance synaptic plasticity and increase the strength of excitatory synapses in the brain. It has also been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. These effects are thought to underlie 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121's cognitive-enhancing and anti-addictive properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 in lab experiments is that it is a highly selective and potent PAM of mGluR5, which allows for precise modulation of mGluR5 signaling. However, one limitation is that 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has poor solubility in water, which can make it challenging to administer in certain experimental paradigms.

Future Directions

There are several areas of future research that could be pursued with 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121. One area is to further investigate its potential therapeutic properties in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to investigate the molecular mechanisms underlying 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121's effects on synaptic plasticity and neurotransmitter release. Finally, there is a need for the development of more water-soluble analogs of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 that can be more easily administered in lab experiments.

Synthesis Methods

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 involves a multi-step process that starts with the reaction of 3-methylbenzylamine with cyclohexanone to form N-(3-methylphenyl)cyclohexylketimine. This intermediate is then reacted with methylsulfonyl chloride to form N-(3-methylphenyl)cyclohexylmethylsulfonamide. Finally, this compound is reacted with acetyl chloride to form 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121. The purity of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been extensively studied in preclinical models for its potential therapeutic properties in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance social interaction in animal models. 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has also been investigated for its potential to treat drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been shown to have neuroprotective properties, suggesting its potential use in the treatment of neurodegenerative diseases.

properties

Molecular Formula |

C16H24N2O3S |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C16H24N2O3S/c1-13-7-6-8-14(11-13)17-16(19)12-18(22(2,20)21)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,17,19) |

InChI Key |

RFWMDSPJRYJSIX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-chloro-3-[(2,5-dimethylanilino)sulfonyl]benzamide](/img/structure/B296206.png)

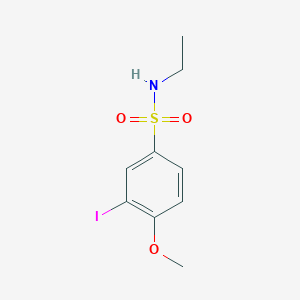

![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)

amino]acetamide](/img/structure/B296213.png)

![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)

![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)

amino]acetamide](/img/structure/B296217.png)

![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)

![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)

![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)

amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)